molecular formula C6H14ClNO B1443846 (R)-2-(methoxymethyl)pyrrolidine hydrochloride CAS No. 121817-72-9

(R)-2-(methoxymethyl)pyrrolidine hydrochloride

Cat. No. B1443846
CAS RN: 121817-72-9
M. Wt: 151.63 g/mol
InChI Key: QTMPYFZNWHQZAZ-FYZOBXCZSA-N
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Description

“®-2-(methoxymethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C6H13NO . It may be used to prepare planar chiral 2-phospha ferrocenophanes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “®-2-(methoxymethyl)pyrrolidine hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “®-2-(methoxymethyl)pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “®-2-(methoxymethyl)pyrrolidine hydrochloride”, have been used in various chemical reactions. For instance, it may be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .


Physical And Chemical Properties Analysis

The molecular weight of “®-2-(methoxymethyl)pyrrolidine hydrochloride” is 151.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization

  • Enantiomeric Synthesis : (R)-2-(methoxymethyl)pyrrolidine hydrochloride is used in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry (Yamamoto et al., 1993).
  • Chiral Ligands : This compound serves as a chiral ligand in reactions like the synthesis of sec-alcohols with high enantiomeric excess (Shi et al., 1995).
  • Catalytic Abilities : It's involved in catalytic processes, particularly in reactions of diethylzinc with arylaldehydes (Shi et al., 1999).

Chemical Transformations

  • Conjugate Addition Reactions : This compound facilitates conjugate addition reactions with high stereoselectivity, as seen in the synthesis of 3-mercapto-2-methylpropanoic acid, a key intermediate for captopril (Kim et al., 2005).
  • Anticancer Activity : Derivatives of this compound have shown marked antiproliferative effects on certain types of cancers, such as mouse Sarcoma 180 (Naik et al., 1987).

Structural and Medicinal Chemistry

  • Pyrrolidine Alkaloids : It contributes to the study of pyrrolidine alkaloids, aiding in the understanding of their structure and potential medicinal uses (Khan et al., 2009).
  • Synthesis of Pyrrolidine Derivatives : Useful in synthesizing novel pyrrolidine derivatives with potential applications in drug discovery and development (Enders et al., 1989).

Other Applications

  • Organometallic Chemistry : Plays a role in the creation of organometallic complexes, contributing to developments in this field (Singh et al., 2003).
  • Novel Reaction Pathways : Facilitates the exploration of novel reaction pathways in organic chemistry (Zheng and Herberich, 2001).

Safety and Hazards

The safety and hazards information for “®-2-(methoxymethyl)pyrrolidine hydrochloride” is not specified in the retrieved papers. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Mechanism of Action

Target of Action

The primary target of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the cytochrome P450 enzyme, specifically the evolved variants of cytochrome P450BM3 (CYP102A1) from Bacillus megaterium .

Mode of Action

®-2-(methoxymethyl)pyrrolidine hydrochloride interacts with its target, the cytochrome P450 enzyme, to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate .

Biochemical Pathways

The biochemical pathway affected by ®-2-(methoxymethyl)pyrrolidine hydrochloride involves the enzymatic transformation in P450 and non-enzymatic transformation in water solution . The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate . The following dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment .

Result of Action

The result of the action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process leads to the formation of a hydroxylated intermediate, which then undergoes dehydration and C–N coupling reactions .

Action Environment

The action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is influenced by the environment in which it occurs. The enzymatic transformation occurs in the P450 enzyme, while the non-enzymatic transformation occurs in a water solution . The dehydration and C–N coupling reactions are found to be much favored in an aqueous situation compared to that in the non-polar protein environment .

properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMPYFZNWHQZAZ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856525
Record name (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121817-72-9
Record name (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(methoxymethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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